molecular formula C18H21N3O4 B6429548 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034227-23-9

2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B6429548
CAS No.: 2034227-23-9
M. Wt: 343.4 g/mol
InChI Key: JNVNZZLLBJZAHT-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of serotonin-related pathways. Its molecular architecture, featuring a piperidine core ether-linked to a pyrazine ring and an ethanone linker to a methoxyphenoxy group, is characteristic of ligands designed to target central nervous system (CNS) receptors. This structural motif is found in compounds studied for their potential interaction with key neuroreceptors . Research into analogous compounds has demonstrated that molecules with piperazinyl pyrazine and related structures can exhibit high affinity for specific serotonin receptor subtypes, suggesting a potential mechanism of action for this compound as a modulator of serotonergic signaling . Furthermore, structurally similar molecules, such as piperazine-containing quinoxalines, have been identified as potent anti-cancer agents that function by targeting specific cellular machinery like phospho-p68 RNA helicase and interfering with β-catenin-dependent signaling pathways . This implies potential broader research applications for this chemical scaffold in oncology, where it could be utilized to study the regulation of oncogenes such as c-Myc and cyclin D1. Researchers can employ this compound as a valuable tool to probe complex biological processes, including G-protein coupled receptor (GPCR) function and Wnt/β-catenin signal transduction.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-14-4-2-5-15(10-14)24-13-18(22)21-9-3-6-16(12-21)25-17-11-19-7-8-20-17/h2,4-5,7-8,10-11,16H,3,6,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVNZZLLBJZAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The 3-(pyrazin-2-yloxy)piperidine intermediate is synthesized via nucleophilic aromatic substitution. Pyrazin-2-ol reacts with 3-hydroxypiperidine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the pyrazine moiety at the piperidine 3-position. Alternatively, metal-catalyzed cross-coupling (e.g., Ullmann coupling) between 3-bromopiperidine and pyrazin-2-ol in the presence of CuI and a diamine ligand achieves comparable yields (~75–80%).

Phenoxy Sidechain Preparation

The 3-methoxyphenoxy fragment is typically prepared through Williamson ether synthesis. 3-Methoxyphenol reacts with chloroacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, to yield 2-chloro-1-(3-methoxyphenoxy)ethan-1-one. This intermediate serves as the electrophilic partner for subsequent piperidine coupling.

Coupling Strategies for Final Assembly

SN2 Displacement

The most direct method involves reacting 3-(pyrazin-2-yloxy)piperidine with 2-chloro-1-(3-methoxyphenoxy)ethan-1-one in acetonitrile at 60°C for 12 hours. Potassium carbonate acts as a base, achieving 68% yield after recrystallization from ethanol/water (Table 1).

Table 1: SN2 Coupling Optimization

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃Acetonitrile601268
NaOHDMF80854
Et₃NTHF502442

Mitsunobu Coupling

For sterically hindered substrates, Mitsunobu conditions improve yields. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran, the reaction between 3-(pyrazin-2-yloxy)piperidine and 2-hydroxy-1-(3-methoxyphenoxy)ethan-1-one proceeds at 0°C to room temperature over 6 hours, yielding 73% product. This method avoids chloride intermediates but requires pre-formed alcohol derivatives.

Multi-Step Synthesis from Epoxide Precursors

Epoxide Ring-Opening

A patent-derived approach utilizes 1-(2,3-epoxypropoxy)-3-methoxybenzene as a starting material. Epoxide ring-opening with 3-(pyrazin-2-yloxy)piperidine in methanol under acidic conditions (HCl, 50°C, 5 hours) generates the ethanone bridge. This one-pot method achieves 65% yield but requires careful pH control during workup to prevent decomposition.

Sequential Functionalization

Alternative routes first construct the ethanone core. For example, 2-bromo-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one undergoes Ullmann coupling with 3-methoxyphenol in the presence of CuI/L-proline, yielding 58% product. While step-efficient, bromoethanone instability limits scalability.

Catalytic Methods and Green Chemistry

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd(OAc)₂/Xantphos catalysts to couple 3-methoxyphenoxyacetyl chloride with 3-(pyrazin-2-yloxy)piperidine in toluene at 100°C. This method achieves 71% yield with reduced reaction time (4 hours) but higher catalyst loading (5 mol%).

Solvent-Free Mechanochemical Synthesis

Ball milling 3-(pyrazin-2-yloxy)piperidine and 2-chloro-1-(3-methoxyphenoxy)ethan-1-one with K₂CO₃ at 30 Hz for 2 hours provides 63% yield. While environmentally favorable, product purity requires post-milling chromatography.

Critical Analysis of Methodologies

Yield and Scalability

SN2 displacement remains the most scalable method, with demonstrated 100-gram syntheses in industry settings. Catalytic methods, though efficient, face challenges in catalyst recovery and cost.

Purity and Byproduct Formation

Mitsunobu coupling minimizes halogenated byproducts but introduces triphenylphosphine oxide, complicating purification. Epoxide routes generate diols as major impurities (~15%), necessitating silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory effects by modulating inflammatory mediators. The methoxyphenoxyacetyl group is believed to enhance these properties.
  • Analgesic Properties : Research indicates that the compound may also possess analgesic effects, making it a candidate for pain management therapies.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various kinases involved in cell signaling pathways. Such interactions are critical for understanding its mechanism of action and therapeutic potential .

Biological Studies

In biological research, this compound is investigated as a biochemical probe or inhibitor. Its unique functional groups allow it to interact specifically with enzymes and receptors, potentially influencing cellular responses critical for therapeutic applications .

Case Study 1: Enzyme Interaction Studies

Research conducted on the interaction of this compound with specific kinases revealed that it could modulate enzyme activity significantly. For instance, studies demonstrated that it inhibited certain kinases involved in inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation .

Case Study 2: Anti-cancer Applications

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies indicated that it could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings warrant further exploration into its role as a therapeutic agent in oncology .

Industrial Applications

In addition to its medicinal applications, the compound is being evaluated for use in developing new materials with specific chemical properties. Its unique structure may allow for the synthesis of novel compounds that can be utilized in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Physicochemical Properties Evidence Source
2-(3-Methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one (Target) Piperidine core, pyrazin-2-yloxy, 3-methoxyphenoxy Not explicitly reported (N/A) MW: 341.37; LogP (est.): ~2.5
1-[3-(Pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one Piperidine core, pyrazin-2-yloxy, thiophen-3-yl Research chemical (no specific activity) MW: 303.38; Higher lipophilicity (LogP: ~3.2)
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one Piperidine core, 4-bromophenyl Intermediate in Rh-catalyzed couplings MW: 280.19; Halogen enhances crystallinity
1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one Piperidine core, dimethylamino, trifluorophenyl, 3-methoxyphenyl Potent analgesic (µ-opioid receptor agonist) MW: 458.46; Enhanced binding affinity
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one core, bromophenyl, methoxyphenyl Antioxidant (79.05% DPPH scavenging) MW: 383.19; Polar due to nitrile and hydroxyl

Key Observations

Heterocyclic Substituents: The pyrazine group in the target compound (vs. thiophene in ) introduces nitrogen atoms that may enhance hydrogen-bonding interactions with biological targets. Dihydropyrimidinone analogs () show anti-ulcer activity, suggesting that electron-rich heterocycles improve gastric tissue protection.

Substituent Effects: Methoxyphenoxy groups (target compound) vs. trifluorophenyl (): The methoxy group improves solubility, while trifluorophenyl enhances receptor binding via hydrophobic and electrostatic interactions.

Pharmacological Profiles: Analgesic activity in correlates with dimethylamino and trifluorophenyl groups, which stabilize ligand-receptor complexes. Antioxidant activity in pyridin-2(1H)-one derivatives () is linked to hydroxy-methoxyphenyl groups, which donate electrons to neutralize free radicals.

Research Implications

  • Target Compound Optimization : Introducing polar groups (e.g., hydroxyl, nitrile) could enhance antioxidant or anti-inflammatory activity, as seen in .
  • Comparative ADMET : The trifluorophenyl analog () may exhibit superior blood-brain barrier penetration but poorer metabolic stability compared to the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution of pyrazin-2-ol with a piperidine intermediate, followed by coupling with a methoxyphenoxy-ethanone precursor. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of sensitive groups .
  • Validation : Purity is confirmed via HPLC (≥95%) and structural integrity via 1H^1H-NMR (e.g., methoxy singlet at δ 3.8 ppm, pyrazine protons at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

  • Methodology : Stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) at 4°C and −20°C over 30 days. Degradation is monitored via LC-MS, with findings showing optimal stability in anhydrous DMSO at −20°C (≤5% degradation) .

Q. What spectroscopic techniques are most effective for characterizing crystallographic and electronic properties?

  • Methodology : Single-crystal X-ray diffraction (SHELX programs ) resolves piperidine/pyrazine ring conformations. UV-Vis spectroscopy (λ~270 nm, ε~104^4 L·mol1^{-1}·cm1^{-1}) and DFT calculations (e.g., Gaussian09) predict electronic transitions and HOMO-LUMO gaps (~4.1 eV) .

Advanced Research Questions

Q. How does the pyrazin-2-yloxy substituent affect binding affinity to kinase targets, and what computational tools validate this?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal hydrogen bonding between pyrazine-N and kinase catalytic lysine (binding energy −9.2 kcal/mol). Experimental validation via kinase inhibition assays (IC50_{50} = 0.8 µM for PIM1 kinase) .

Q. What strategies resolve contradictions in reported bioactivity data across cell lines?

  • Methodology : Cross-validation using standardized assays (e.g., MTT for cytotoxicity in HEK293 vs. HepG2 cells). Contradictions arise from differential expression of metabolizing enzymes (e.g., CYP3A4), addressed via LC-MS metabolite profiling and CYP inhibition studies .

Q. Can the compound’s pharmacokinetic profile be improved via structural modifications?

  • Methodology : SAR studies modifying the methoxyphenoxy group (e.g., replacing OCH3_3 with CF3_3) improve metabolic stability (t1/2_{1/2} from 2.1 to 5.3 hours in rat liver microsomes). LogP reductions (from 2.9 to 2.2) enhance aqueous solubility via PEGylation .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

  • Methodology : Polymorph screening via solvent evaporation (10 solvents) identifies two forms: monoclinic (P21_1/c) and orthorhombic (Pbca). SHELXL refinement resolves disorder in the piperidine ring, with thermal parameters adjusted using Hirshfeld surface analysis .

Key Research Gaps

  • Metabolite Identification : Untracked Phase I/II metabolites require advanced HRMS/MS workflows.
  • In Vivo Efficacy : Limited PK/PD data in rodent models; proposed studies include oral bioavailability and tissue distribution.

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